molecular formula C11H13F3N2S B13921543 4-Thiomorpholino-3-(trifluoromethyl)aniline

4-Thiomorpholino-3-(trifluoromethyl)aniline

Cat. No.: B13921543
M. Wt: 262.30 g/mol
InChI Key: VMCCQGCOXCXQPY-UHFFFAOYSA-N
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Description

Benzenamine, 4-(4-thiomorpholinyl)-3-(trifluoromethyl)- is a complex organic compound characterized by the presence of a benzenamine core substituted with a thiomorpholine ring and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenamine, 4-(4-thiomorpholinyl)-3-(trifluoromethyl)- typically involves multi-step organic reactions. One common method includes the nucleophilic substitution reaction where a suitable benzenamine derivative is reacted with a thiomorpholine derivative under controlled conditions. The trifluoromethyl group is often introduced via a trifluoromethylation reaction using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Benzenamine, 4-(4-thiomorpholinyl)-3-(trifluoromethyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, often facilitated by catalysts or under specific conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Catalysts like palladium or nickel, solvents such as dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Benzenamine, 4-(4-thiomorpholinyl)-3-(trifluoromethyl)- has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of Benzenamine, 4-(4-thiomorpholinyl)-3-(trifluoromethyl)- involves its interaction with specific molecular targets and pathways. The thiomorpholine ring and trifluoromethyl group contribute to its binding affinity and specificity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Benzenamine, 2-(1,1-dioxido-4-thiomorpholinyl)-5-(trifluoromethyl)-
  • Benzenamine, 2-(4-thiomorpholinyl)-5-(trifluoromethyl)-

Uniqueness

Benzenamine, 4-(4-thiomorpholinyl)-3-(trifluoromethyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The position of the thiomorpholine ring and trifluoromethyl group influences its reactivity and interactions, making it a valuable compound for targeted research and applications.

Properties

Molecular Formula

C11H13F3N2S

Molecular Weight

262.30 g/mol

IUPAC Name

4-thiomorpholin-4-yl-3-(trifluoromethyl)aniline

InChI

InChI=1S/C11H13F3N2S/c12-11(13,14)9-7-8(15)1-2-10(9)16-3-5-17-6-4-16/h1-2,7H,3-6,15H2

InChI Key

VMCCQGCOXCXQPY-UHFFFAOYSA-N

Canonical SMILES

C1CSCCN1C2=C(C=C(C=C2)N)C(F)(F)F

Origin of Product

United States

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